While the provided literature does not offer detailed synthetic procedures for 4-methylmorpholin-2-one itself, one paper describes a related compound's synthesis. In this case, 2-(3-Chlorophenyl)-4-(2-hydroxyethyl)-3-methylmorpholin-2-ol monohydrate was synthesized through the reaction of diethanolamine with 2-bromo-1-(3-chlorophenyl)propan-1-one. [] This synthesis highlights the potential use of similar reactions to produce 4-methylmorpholin-2-one, utilizing appropriately substituted starting materials.
The primary application of 4-methylmorpholin-2-one, as illustrated in the provided literature, is its use as a building block in medicinal chemistry. Specifically, it serves as a scaffold for developing inhibitors targeting the X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] IAPs are attractive anticancer targets due to their role in evading apoptosis, a programmed cell death process. A fragment-derived clinical candidate, ASTX660 (1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one), currently undergoing clinical trials (NCT02503423), incorporates the 4-methylmorpholin-2-one moiety within its structure. [] This example highlights the potential of 4-methylmorpholin-2-one as a versatile building block in developing novel therapeutic agents, particularly in cancer treatment.
Another application, while not directly utilizing 4-methylmorpholin-2-one, involves a related molecule, (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one (compound 31). [] This compound, sharing a structural similarity with 4-methylmorpholin-2-one through its morpholine ring, acts as a potent and selective inhibitor of Vps34. Vps34, the human class III phosphoinositide 3-kinase, plays a critical role in vesicle trafficking and autophagy, making it a potential target for cancer treatment. Compound 31's structural features, particularly the morpholine synthon, contribute to its selectivity against class I PI3Ks. [] This example further demonstrates the significance of the morpholine structure, similar to that found in 4-methylmorpholin-2-one, in developing targeted therapies.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0